3-Methylbenzyl isothiocyanate
Overview
Description
3-Methylbenzyl isothiocyanate is an organic compound with the molecular formula C9H9NS It is a derivative of benzyl isothiocyanate, where a methyl group is attached to the benzene ring
Biochemical Analysis
Biochemical Properties
3-Methylbenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Additionally, this compound can modulate the activity of phase II detoxification enzymes, such as glutathione S-transferases, which are crucial for the detoxification of reactive intermediates. These interactions highlight the compound’s potential in modulating biochemical pathways related to detoxification and metabolism .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB signaling pathway. Additionally, this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the modulation of protein function. This compound can also inhibit the activity of certain enzymes, such as histone deacetylases, which results in changes in gene expression. Furthermore, this compound can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant response elements and enhancing cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound has been shown to result in sustained activation of detoxification pathways and prolonged inhibition of cell proliferation. The stability and degradation of the compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert chemopreventive effects by inducing detoxification enzymes and inhibiting carcinogen activation. At high doses, this compound can cause toxicity, including genotoxic effects and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and deplete cellular antioxidants .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with detoxification enzymes. It is metabolized via the mercapturic acid pathway, which involves conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This metabolic pathway is crucial for the detoxification and excretion of this compound and its metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can modulate gene expression by interacting with transcription factors and histone-modifying enzymes. In the mitochondria, it can influence cellular metabolism and apoptosis by affecting mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbenzyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 3-methylbenzylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
3-Methylbenzylamine+Thiophosgene→3-Methylbenzyl isothiocyanate+Hydrogen chloride
Another method involves the use of primary amines and carbon disulfide (CS2) in the presence of a base such as triethylamine. The intermediate dithiocarbamate is then decomposed using tosyl chloride to yield the desired isothiocyanate .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with thiols to form thiocarbamates.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfoxides and sulfones under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with thiols
Sulfoxides and Sulfones: Formed from oxidation reactions
Scientific Research Applications
3-Methylbenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methylbenzyl isothiocyanate involves its ability to interact with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This property is particularly useful in its antimicrobial and anticancer activities, where it disrupts essential cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Phenethyl isothiocyanate
Comparison
3-Methylbenzyl isothiocyanate is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to benzyl isothiocyanate, the methyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes. This structural difference can also affect its interaction with molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXFAFWRXGFTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190457 | |
Record name | 3-Methylbenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-66-0 | |
Record name | 3-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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